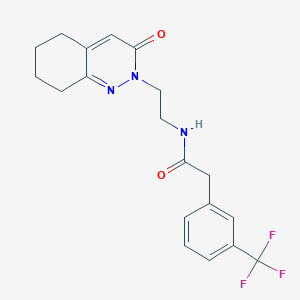
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of several functional groups, including a cinnolinone core, a trifluoromethylphenyl moiety, and an acetamide group. These distinct chemical features make it a subject of interest in various scientific fields, including chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following steps:
Formation of the cinnolinone core: : This often begins with a cyclization reaction involving hydrazine and a suitable diketone.
Alkylation: : Introduction of the ethyl group at the N-2 position of the cinnolinone core is typically achieved through an alkylation reaction using an appropriate alkyl halide.
Addition of the trifluoromethylphenyl moiety: : This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution to attach the trifluoromethyl group to a phenyl ring.
Formation of the acetamide group:
Industrial Production Methods
In an industrial context, these steps might be scaled up with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cinnolinone moiety, forming various oxidized derivatives.
Reduction: : Reductive reactions can modify the oxo group within the cinnolinone ring or reduce the trifluoromethyl group under specific conditions.
Substitution: : The trifluoromethylphenyl moiety allows for potential electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) may be used.
Substitution: : Conditions for substitution reactions may include the use of halides, acids, bases, or other nucleophiles and electrophiles.
Major Products
Oxidized derivatives with higher oxidation states of the cinnolinone core.
Reduced forms where the oxo or trifluoromethyl groups have been modified.
Substituted products where various groups replace hydrogen atoms on the phenyl or acetamide moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, often used as a model compound for the synthesis and study of cinnolinone derivatives.
Biology
In biological research, it may be evaluated for its potential bioactivity, given the presence of bioactive moieties such as the cinnolinone core and the trifluoromethyl group.
Medicine
While specific medicinal applications might be speculative, compounds with similar structural features are often explored for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action would likely depend on its target application.
Molecular Targets: : These might include enzymes or receptors where the compound could bind, influencing biological pathways.
Pathways Involved: : Depending on its structure, it could interact with pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Unique Features
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combination of a cinnolinone core and a trifluoromethylphenyl moiety, which imparts distinct chemical and potentially biological properties.
Similar Compounds
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide: : Lacks the trifluoromethyl group, which may affect its reactivity and bioactivity.
2-(3-(trifluoromethyl)phenyl)acetamide: : Missing the cinnolinone core, influencing its overall structure and function.
Other cinnolinone derivatives: : These could vary based on additional functional groups attached to the core structure, impacting their chemical behavior and applications.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-6-3-4-13(10-15)11-17(26)23-8-9-25-18(27)12-14-5-1-2-7-16(14)24-25/h3-4,6,10,12H,1-2,5,7-9,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLODLAEQOOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
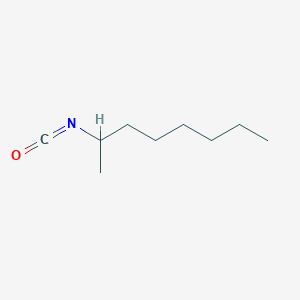
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
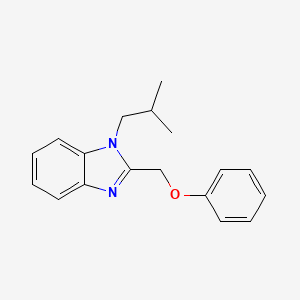
![4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2738992.png)
![2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2738994.png)
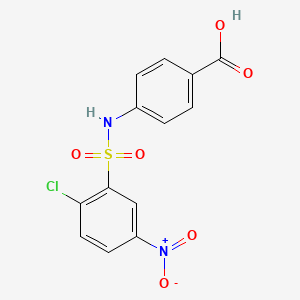
![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)

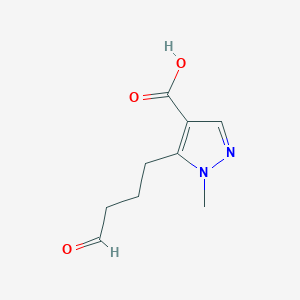
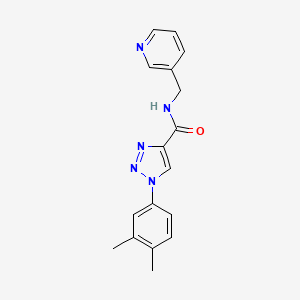
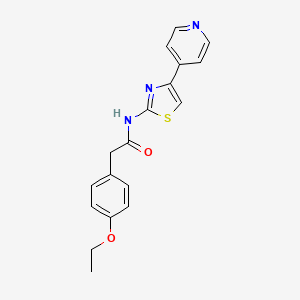
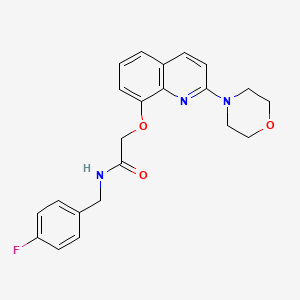
![1-(4-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739008.png)
